![molecular formula C21H15Cl2N3 B14595424 1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole CAS No. 61251-91-0](/img/structure/B14595424.png)
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a 3,4-dichlorophenyl and a diphenylmethyl group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using various methods, such as the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is often catalyzed by copper(I) salts.
Substitution Reactions: The 3,4-dichlorophenyl and diphenylmethyl groups are introduced through substitution reactions. These reactions may involve the use of appropriate halogenated precursors and nucleophiles under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) salts for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of antifungal, antibacterial, and anticancer agents due to its triazole moiety.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antifungal or antibacterial activity. The molecular pathways involved may include disruption of cell membrane integrity or inhibition of nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(3,4-Dichlorophenyl)(phenyl)methyl]piperazine: This compound shares a similar dichlorophenyl group but has a piperazine ring instead of a triazole ring.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound has a dichlorophenyl group and a urea moiety.
Uniqueness
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole is unique due to its specific triazole ring structure, which imparts distinct biological activities and chemical reactivity. The presence of both 3,4-dichlorophenyl and diphenylmethyl groups further enhances its versatility in various applications.
Propriétés
Numéro CAS |
61251-91-0 |
|---|---|
Formule moléculaire |
C21H15Cl2N3 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
1-[(3,4-dichlorophenyl)-diphenylmethyl]-1,2,4-triazole |
InChI |
InChI=1S/C21H15Cl2N3/c22-19-12-11-18(13-20(19)23)21(26-15-24-14-25-26,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15H |
Clé InChI |
PSBVYDIEBNSUQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=C(C=C3)Cl)Cl)N4C=NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


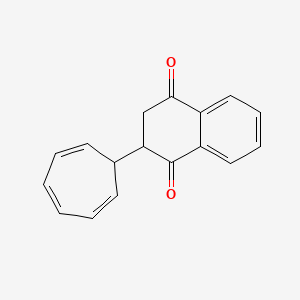
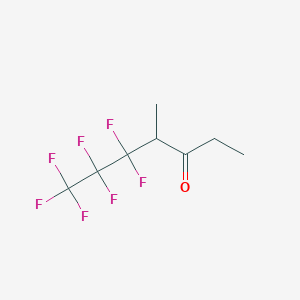
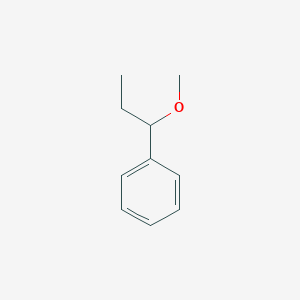
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
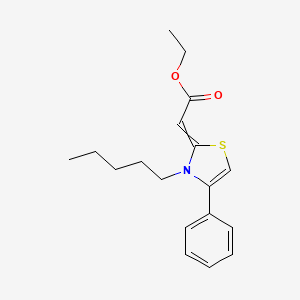
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
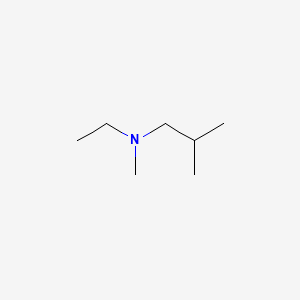

![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
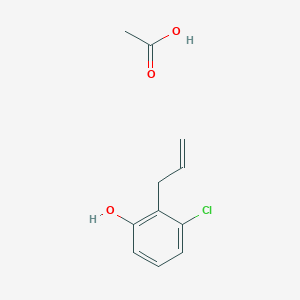
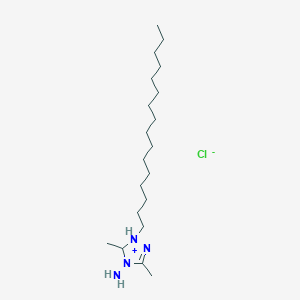
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)

